![molecular formula C16H24N2O2 B3850557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B3850557.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine, commonly known as "DBL," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBL is a psychoactive compound that belongs to the class of phenethylamines and is structurally similar to MDMA (3,4-methylenedioxymethamphetamine). In recent years, DBL has been studied extensively for its potential use in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
Mécanisme D'action
DBL acts by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of DBL, including feelings of euphoria, increased empathy, and altered perception.
Biochemical and Physiological Effects:
DBL has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, DBL has been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those observed with MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
DBL has several advantages as a research tool. It is relatively easy to synthesize in the laboratory, and its effects are well-characterized. However, there are also limitations to its use. DBL is a psychoactive compound and must be handled with care to avoid accidental exposure. Additionally, the use of DBL in animal studies may be limited due to ethical concerns.
Orientations Futures
There are several potential future directions for research on DBL. One area of interest is the development of new therapeutic agents based on the structure of DBL. Another area of interest is the study of the long-term effects of DBL use, particularly with regard to its potential for addiction and neurotoxicity. Finally, there is a need for further research on the safety and efficacy of DBL in human clinical trials.
Applications De Recherche Scientifique
DBL has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that DBL has a similar mechanism of action to MDMA, which is believed to be responsible for its psychoactive effects. DBL acts as a serotonin releasing agent, increasing the levels of serotonin in the brain. This increase in serotonin has been linked to improvements in mood, decreased anxiety, and reduced symptoms of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17-7-5-14(6-8-17)18(2)12-13-3-4-15-16(11-13)20-10-9-19-15/h3-4,11,14H,5-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMNIZCILEGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.